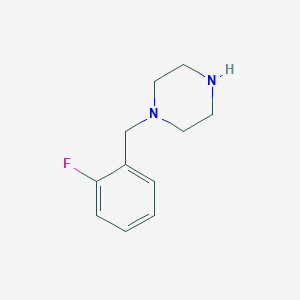

1-(2-Fluorobenzyl)piperazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVNZJBYRPULAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963040 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-41-8, 89292-78-4 | |

| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Fluorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within N Substituted Piperazine Chemistry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry because it is frequently found in biologically active compounds, including numerous blockbuster drugs. rsc.orgnih.gov The prevalence of this core is notable, with piperazine being the third most common nitrogen-containing heterocycle found in drugs approved by the US Food and Drug Administration. researchgate.netbohrium.com

The chemical versatility of the piperazine ring, particularly its two nitrogen atoms, allows for extensive structural modifications, which can significantly alter the medicinal potential of the resulting molecules. bohrium.comnih.gov Analysis of substitution patterns reveals that the vast majority of piperazine-based drugs are N-substituted, often at both the N1 and N4 positions. rsc.orgnih.gov This focus on N-substitution has left the chemical space of carbon-substituted piperazines relatively unexplored, presenting an opportunity for the development of new chemical entities. rsc.orgnih.gov 1-(2-Fluorobenzyl)piperazine is a classic example of an N-substituted piperazine, where one nitrogen atom is functionalized with a benzyl (B1604629) group, making it a valuable building block for more complex N,N'-disubstituted derivatives. nih.gov

The physicochemical properties endowed by the piperazine ring—such as a large polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors—often contribute to improved water solubility and favorable pharmacokinetic profiles of drug candidates. bohrium.com

Significance of the 2 Fluorobenzyl Moiety in Synthetic and Medicinal Chemistry Research

The incorporation of fluorine into potential drug molecules is a widely used strategy in medicinal chemistry to optimize both pharmacokinetic and physicochemical properties. vulcanchem.comtandfonline.com The substitution of a hydrogen atom with fluorine, the second smallest substituent, can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins. tandfonline.comjscimedcentral.com

The 2-fluorobenzyl group, a key component of 1-(2-Fluorobenzyl)piperazine, is of particular interest. The fluorine atom at the ortho-position of the benzyl (B1604629) ring influences the molecule's electronic properties and conformation, which can be critical for its interaction with biological targets. vulcanchem.com Research has demonstrated that the 2-fluorobenzyl moiety is a crucial functional group in various compounds with potential therapeutic applications. For instance, its presence in certain derivatives has been linked to significant anticancer activity. nih.gov In other studies, N-(4-Fluoro-benzyl)piperazine analogs have shown potent anti-HIV-1 activity with good oral bioavailability, highlighting the utility of the fluorobenzyl group in developing infectious disease therapies. genscript.com The synthesis of this compound itself is typically achieved through the nucleophilic substitution reaction of piperazine (B1678402) with 2-fluorobenzyl chloride.

Overview of Key Research Domains for Piperazine Derivatives

Established Synthetic Routes for the this compound Core

The formation of the this compound scaffold is a fundamental step, and various methods have been established to achieve this. The most common approaches involve the N-alkylation of piperazine with a suitable 2-fluorobenzyl electrophile.

One prevalent method is the reaction of piperazine with 2-fluorobenzyl chloride. This nucleophilic substitution reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction. evitachem.com An alternative approach involves the reaction of anhydrous piperazine with 1-(chloromethyl)-2-fluorobenzene, followed by purification under alkaline conditions. To optimize reaction yields and minimize the formation of the disubstituted byproduct, an excess of piperazine is often employed.

Reductive amination represents another key synthetic strategy. mdpi.comresearchgate.net This method involves the reaction of a piperazine derivative with an appropriate aldehyde. For instance, the reductive amination of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine using sodium triacetoxyborohydride (B8407120) is a documented procedure. mdpi.com While not directly for the parent compound, this illustrates the utility of reductive amination in creating N-alkylated piperazine derivatives.

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired scale of production, and the need to control the formation of byproducts.

Derivatization Strategies via N-Substitution of the Piperazine Ring

The presence of a secondary amine in the piperazine ring of this compound provides a versatile handle for further functionalization. N-substitution is a widely employed strategy to create a diverse library of derivatives with modified physicochemical and biological properties. mdpi.com

N-Alkylation: This is a common derivatization technique where the piperazine nitrogen is reacted with various alkyl halides or other electrophiles. mdpi.comsmolecule.com For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) has been alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com The reactivity of the alkylating agent can be enhanced by the addition of sodium or potassium iodide, which promotes a halogen exchange. mdpi.com

Acylation: The piperazine nitrogen can readily undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives. For instance, this compound can be reacted with chloroacetic chloride in dichloromethane to yield 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. nih.gov

Reductive Amination: This method is also applicable for derivatization, allowing the introduction of various substituents by reacting this compound with a range of aldehydes and ketones in the presence of a reducing agent. mdpi.comnih.gov

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds.

Synthesis of Novel Heterocyclic Conjugates of this compound

The conjugation of the this compound moiety with other heterocyclic systems has led to the development of novel compounds with diverse pharmacological profiles.

Triazole-Linked Derivatives

A series of novel this compound triazoles has been synthesized. asianpubs.orgresearchgate.net The synthetic scheme typically involves the initial propargylation of this compound to form 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine. researchgate.net This alkyne intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with various substituted phenyl azides to yield the target triazole derivatives. researchgate.net The structures of these compounds have been confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. asianpubs.orgresearchgate.net

| Compound | Description | Yield (%) | Melting Point (°C) | Reference |

| 7a | 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)-4-(2-fluorobenzyl)piperazine | 91 | 148-150 | researchgate.net |

| 7d | 1-((1-(p-tolyl)-1H-1,2,3-triazol-5-yl)methyl)-4-(2-fluorobenzyl)piperazine | 83 | 155-157 | researchgate.net |

| 7e | 1-((1-(m-tolyl)-1H-1,2,3-triazol-5-yl)methyl)-4-(2-fluorobenzyl)piperazine | 86 | 151-153 | researchgate.net |

| 7j | 1-((1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)-4-(2-fluorobenzyl)piperazine | 94 | 166-168 | researchgate.net |

Indole-Containing Derivatives

The synthesis of indole-containing derivatives often involves the reductive amination of indole-2-carbaldehydes with a substituted piperazine. researchgate.net For example, the reaction of indole-2-carbaldehydes with 1-(4-fluorophenyl)piperazine (B120373) in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures yields the corresponding indole-piperazine conjugates. researchgate.net This reaction highlights a key method for linking the piperazine scaffold to an indole (B1671886) nucleus.

Sulfamethoxazole-Coupled Derivatives

Novel hybrids of sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine (B89578) have been designed and synthesized. nih.gov The synthetic approach involves coupling the two moieties, likely through the formation of a sulfonamide or another suitable linker. These derivatives have been characterized by various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov

Pyridazinone-Fused Systems

The synthesis of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety has been reported. researchgate.net A general synthetic pathway involves the reaction of 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine with hydrazine (B178648) hydrate (B1144303) to form a hydrazinylpyridazine intermediate. This intermediate is then reacted with various substituted benzaldehydes to yield the final pyridazinone-benzalhydrazone derivatives. researchgate.net While this specific example uses a 4-chlorophenylpiperazine, the methodology is applicable for the synthesis of analogous compounds with a 2-fluorophenylpiperazine moiety.

Benzoxaborole Analogues

The synthesis of benzoxaborole analogues incorporating a this compound moiety represents a key strategy in developing novel chemical entities. Benzoxaboroles are known for their unique chemical properties and biological activities. The general synthetic approach involves the condensation of a substituted 2-formylphenylboronic acid with a piperazine derivative.

A notable method for creating such analogues is through mechanochemical synthesis, an environmentally friendly approach that can offer improved yields compared to traditional solution-based methods. researchgate.net For instance, the reaction of 2-formylphenylboronic acid or its fluorinated derivatives with piperazine can yield bis(benzoxaboroles). researchgate.netbiorxiv.org This reaction proceeds via the formation of an intermediate Schiff base between the aldehyde group of the boronic acid and the secondary amine of the piperazine, followed by an intramolecular cyclization involving the boronic acid group and the newly formed imine, leading to the stable benzoxaborole ring.

The synthesis of a bis(benzoxaborole) analogue involving a piperazine linker has been described, starting from 4-fluoro-2-formylphenylboronic acid and piperazine in diethyl ether. biorxiv.org This reaction leads to the formation of a white precipitate which, after being left for 24 hours, yields the desired product. biorxiv.org This methodology can be adapted by using N-(2-fluorobenzyl)piperazine as the starting amine to produce the specific target analogues.

Quinone-Piperazine Hybrids

The synthesis of hybrid molecules combining the structural features of quinones and this compound has been explored to create compounds with novel characteristics. A general and effective method for synthesizing these hybrids involves the nucleophilic substitution reaction between a halogenated quinone and a piperazine derivative. nih.govacs.org

A specific example is the synthesis of 2-(4-(4-bromo-2-fluorobenzyl)piperazin-1-yl)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione. nih.govacs.org This synthesis demonstrates the reaction of a 1-(substituted-benzyl)piperazine with a dichloro-dihydroxy-naphthoquinone. The procedure is typically carried out in a solvent like dichloromethane (DCM) in the presence of a base such as sodium carbonate (Na₂CO₃) at room temperature. nih.gov The reaction mixture's color changes immediately, and after stirring overnight, the product can be isolated by filtration and purified using column chromatography. nih.gov

The key steps in the synthesis are:

Dissolving the starting materials, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and the respective 1-(substituted-benzyl)piperazine, in a suitable organic solvent.

Adding a base to facilitate the nucleophilic substitution of one of the chlorine atoms on the quinone ring by the nitrogen atom of the piperazine ring.

Allowing the reaction to proceed to completion, followed by standard workup and purification procedures.

This synthetic strategy allows for the creation of a library of quinone-piperazine hybrids by varying the substituents on both the quinone and the piperazine moieties. nih.govgalaxypub.co The resulting hybrid molecules incorporate the planar, redox-active quinone core and the flexible, basic piperazine linker connected to a fluorinated aromatic ring.

Hydantoin (B18101) Derivatives

Hydantoin derivatives of this compound can be synthesized through multi-step reaction sequences. The hydantoin ring, a privileged scaffold in medicinal chemistry, is typically formed through the condensation of various precursors. amazonaws.com

A common strategy involves the N-alkylation of a pre-formed hydantoin ring or building the ring system onto the piperazine scaffold. For instance, the synthesis of phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives has been reported, providing a template for creating analogues with this compound. mdpi.com The synthesis generally involves a three-step process: N3-alkylation of 5,5-dimethylhydantoin, followed by N1-alkylation to introduce a linker, and finally, N-alkylation with a substituted piperazine. mdpi.com

Adapting this for this compound, the synthesis would proceed as follows:

N3-Alkylation: Reaction of 5,5-dimethylhydantoin with a suitable reagent.

N1-Alkylation: Introduction of an alkyl halide linker (e.g., 1,6-dibromohexane) to the N1 position of the hydantoin ring.

Final Condensation: Reaction of the N1-alkylated hydantoin intermediate with this compound. This step is typically carried out in a polar solvent like acetone (B3395972) with a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA). mdpi.com

Alternatively, a domino condensation/cyclization process can be employed, reacting isocyanates with N-alkyl-α-amino esters to form the hydantoin ring. polimi.itacs.org This approach offers a chemo-selective route to systematically substituted hydantoins. polimi.itacs.org

Advanced Synthetic Techniques and Optimization

The synthesis of this compound has been optimized using advanced techniques to improve efficiency, yield, and purity while reducing costs and environmental impact. nih.govmdpi.com Traditional batch reactions in flasks are often being replaced by more sophisticated methods. nih.govmdpi.com

One significant advancement is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.gov The reaction of piperazine with 2-fluorobenzyl chloride under microwave irradiation provides a rapid and efficient route to the desired product.

Another advanced approach is the implementation of flow reactors , sometimes combined with microwave units. Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous reagents, and ease of scalability. nih.gov A one-pot, one-step synthetic procedure has been developed that can be adapted to a flow system. This method is based on the reaction of an in-situ formed piperazine-1-ium salt with the appropriate benzyl (B1604629) halide. nih.gov

Optimization of Reaction Conditions: Research has focused on optimizing various parameters for the synthesis of monosubstituted piperazines like this compound. nih.gov Key areas of optimization include:

Molar Ratios: Varying the molar ratios of piperazine to the benzylating agent to minimize the formation of disubstituted byproducts.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Solvents: Using solvents like methanol (B129727) or acetic acid which can also participate in the formation of the reactive piperazine salt intermediate. nih.gov

| Technique | Key Advantages | Typical Conditions |

|---|---|---|

| Classic Flask Method | Simplicity, well-established | Batch reaction, conventional heating (reflux) |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Sealed vessel, microwave irradiation (e.g., 300-450 W) mdpi.com |

| Flow Reactor | Precise control, enhanced safety, scalability | Continuous flow, controlled temperature/pressure |

| One-Pot Synthesis | High efficiency, low cost, reduced steps | In-situ formation of piperazine salt, room temp. or reflux nih.gov |

Spectroscopic and Chromatographic Methods for Structural Characterization

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound hydrochloride, characteristic signals include multiplets for the aromatic protons of the fluorobenzyl group (typically in the range of δ 7.0-7.4 ppm) and signals for the methylene (B1212753) protons of the piperazine ring (δ 2.5-3.6 ppm). nih.govmdpi.com The benzylic CH₂ protons appear as a singlet around δ 3.65 ppm. nih.govmdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. For this compound hydrochloride, the piperazine ring carbons typically appear at δ 43-50 ppm, while the benzylic carbon is observed around δ 55 ppm. nih.govmdpi.com The aromatic carbons show signals in the δ 115-163 ppm region. A key feature is the splitting of carbon signals due to coupling with the adjacent fluorine atom (C-F splitting), which is characteristic of fluorinated aromatic compounds. nih.govmdpi.com For example, the carbon atom directly bonded to fluorine shows a large coupling constant.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atom. The large chemical shift range and sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and position of fluorine substituents on the aromatic ring. jeolusa.com For derivatives, changes in the ¹⁹F chemical shift can indicate structural modifications elsewhere in the molecule. rsc.org

| Nucleus | Compound | Characteristic Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | This compound hydrochloride | ~9.58 (NH₂⁺), 7.01-7.35 (aromatic CH), 3.65 (benzyl CH₂), 2.82-3.25 (piperazine CH₂) | nih.govmdpi.com |

| ¹³C NMR | This compound hydrochloride | 159.7-163.0 (C-F), 115.3-131.4 (aromatic C), 54.9 (benzyl CH₂), 43.4-49.2 (piperazine CH₂) | nih.govmdpi.com |

| ¹H NMR | This compound triazole derivatives | ~8.39-7.00 (aromatic/triazole CH), ~3.77 (N-CH₂), ~3.60 (N-CH₂), ~2.58 (piperazine CH₂) | researchgate.net |

| ¹³C NMR | This compound triazole derivatives | ~133.0-112.6 (aromatic/triazole C), ~55.1 (benzyl CH₂), ~53.1-52.4 (piperazine CH₂) | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most commonly used MS technique for analyzing these compounds. It provides both the retention time from the LC, indicating purity, and the mass-to-charge ratio (m/z) of the molecular ion from the MS. For this compound (C₁₁H₁₅FN₂), the expected molecular weight is approximately 194.25 g/mol . sigmaaldrich.com In LC-MS analysis, the compound is often observed as the protonated molecular ion [M+H]⁺ at m/z 195.1292. nih.gov For derivatives, such as the triazole hybrids, LC-MS is used to validate the successful synthesis by confirming the expected molecular weight of the final product. researchgate.net For example, a triazole derivative with a molecular formula of C₂₀H₂₂FN₅ showed an [M+H]⁺ peak at m/z 352.184. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the characterization of this compound, providing information on its fragmentation pattern which can be used for structural confirmation. nih.gov

The combination of these spectroscopic and chromatographic methods provides a comprehensive and unambiguous characterization of the structure and purity of this compound and its synthesized analogues. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its derivatives. It is primarily used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds.

In the analysis of this compound and its analogues, IR spectra provide definitive evidence for the core structural components. The spectra of these compounds are characterized by a combination of absorption bands arising from the piperazine ring, the aromatic fluorobenzyl group, and any additional substituents. For instance, studies on benzylpiperazine-like compounds have shown that their IR spectra exhibit sufficient differences to allow for clear identification. researchgate.net Similarly, various derivatives of 1-(2-fluorophenyl)piperazine have been successfully characterized using Fourier-transform infrared (FT-IR) spectroscopy. bas.bgnih.gov

The key characteristic absorption bands for this compound include:

N-H Stretch: The secondary amine in the piperazine ring typically shows a stretching vibration in the region of 3350-3250 cm⁻¹. For related compounds like 1-(2-fluorophenyl)piperazine hydrochloride, this N-H stretch has been observed around 3383 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from the benzyl group appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring and the methylene bridge (CH₂) are observed just below 3000 cm⁻¹, typically in the 2950-2800 cm⁻¹ range. acs.org

C=C Stretch: The aromatic ring of the benzyl group gives rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibrations for the C-N bonds of the piperazine ring are typically found in the 1250-1020 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretching on the aromatic ring is expected in the 1270-1200 cm⁻¹ region.

The precise positions of these bands can be influenced by the presence of other functional groups in derivatives. For example, in amide derivatives such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, a strong carbonyl (C=O) stretching band would be prominent around 1650 cm⁻¹.

The following table summarizes the expected and observed IR absorption bands for this compound and related structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Secondary Amine (Piperazine) | 3350 - 3250 | |

| Aromatic C-H Stretch | Benzyl Ring | > 3000 | acs.org |

| Aliphatic C-H Stretch | Piperazine Ring, Methylene Bridge | 2950 - 2800 | acs.org |

| C=O Stretch (in derivatives) | Amide | ~1650 | |

| Aromatic C=C Stretch | Benzyl Ring | 1600 - 1450 | |

| C-F Stretch | Fluoroaromatic | 1270 - 1200 | |

| C-N Stretch | Aliphatic Amine (Piperazine) | 1250 - 1020 |

X-ray Diffraction (XRD) for Conformation Analysis

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and conformational details of a molecule. For this compound and its derivatives, XRD studies provide invaluable insights into the solid-state structure, particularly the conformation of the flexible piperazine ring and the spatial orientation of its substituents.

Studies on a variety of structurally similar piperazine derivatives consistently show that the six-membered piperazine ring predominantly adopts a stable chair conformation . nih.govuomphysics.netnih.govresearchgate.net This conformation minimizes torsional strain and steric hindrance between the atoms of the ring.

In the crystal structure of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, a direct derivative, the piperazine ring is confirmed to exist in a chair form. nih.gov The analysis of this structure revealed a dihedral angle of 78.27 (7)° between the plane of the 2-fluorophenyl ring and the plane formed by the four carbon atoms of the piperazine chair. nih.gov This orientation describes the relative positioning of the bulky benzyl substituent with respect to the piperazine core.

Similarly, the analysis of other related compounds, such as 1-[Bis(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine and tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, also confirms the chair conformation of the piperazine ring. nih.govresearchgate.net The position of substituents on the piperazine nitrogen can be either axial or equatorial. In the case of 4-(4-nitrophenyl)piperazin-1-ium salts, the 4-nitrophenyl group was found to occupy an equatorial position, which is generally more sterically favorable. iucr.org It is highly probable that the 2-fluorobenzyl group in the parent compound also adopts an equatorial position to minimize steric interactions.

The table below presents crystallographic data for a representative derivative of this compound, illustrating the typical findings from an XRD analysis.

| Parameter | 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov |

| Molecular Formula | C₁₃H₁₆ClFN₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Piperazine Conformation | Chair |

| Dihedral Angle (Fluorophenyl-Piperazine) | 78.27 (7)° |

This data confirms that the fundamental structural features, particularly the chair conformation of the piperazine ring, are conserved in derivatives of this compound.

Impact of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into a lead compound is a common strategy in medicinal chemistry to enhance its biological activity. nih.gov The position of the fluorine atom on the benzyl ring of benzylpiperazine derivatives is critical and can significantly alter the compound's properties and its interaction with biological targets. researchgate.net

Fluorine, being the most electronegative element, leads to significant changes in the electron density distribution of the molecule. nih.gov This alteration can affect the compound's lipophilicity, metabolic stability, and binding affinity for its target receptors. nih.gov For instance, the 2-fluoro substitution in this compound can influence the conformation of the molecule and its ability to form key interactions, such as hydrogen bonds, with the target protein. researchgate.net

Studies on various phenylpiperazine derivatives have shown that the position of the fluorine atom can dictate the compound's potency and selectivity. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory activity. frontiersin.org Furthermore, research on aldose reductase inhibitors has highlighted that the placement of the fluorine atom critically impacts enzyme active-site interactions, with a 2-fluoro substitution showing different effects compared to a 3-fluoro substitution.

The biological activity of fluorinated CPL302415 analogues, a selective PI3Kδ inhibitor, was significantly influenced by the degree of fluorine substitution. A difluoro group increased the stabilization energy of the complex, whereas a trifluoromethyl group decreased it, likely due to steric hindrance. nih.gov This underscores the delicate balance between the electronic and steric effects of fluorine substitution.

The table below summarizes the observed impact of different fluorine substitution patterns on the biological activity of benzylpiperazine and related analogs.

| Substitution Pattern | Effect on Biological Activity | Reference(s) |

| 2-Fluoro | Can enhance binding affinity and alter molecular conformation. | researchgate.net |

| 3-Fluoro | May lead to different pharmacological profiles compared to 2-fluoro substitution. | |

| 4-Fluoro | Often used to improve metabolic stability and can be a key functional group for anticancer activity. | nih.govtandfonline.com |

| Di- and Tri-fluoro | Can either increase or decrease activity depending on steric and electronic effects. | nih.gov |

Influence of Piperazine Ring Substituents on Target Binding Affinity and Selectivity

The substituent attached to the second nitrogen atom of the piperazine ring in this compound derivatives plays a pivotal role in determining their binding affinity and selectivity for various biological targets. acs.orgnih.gov A wide range of substituents, from simple alkyl groups to complex aromatic and heterocyclic moieties, have been explored to modulate the pharmacological profile of these compounds. ijrrjournal.commdpi.com

For instance, in a series of σ1 receptor ligands, modifications at the N4-position of the piperazine ring with different hydrophobic groups and linkers led to significant changes in affinity and selectivity. acs.orgnih.gov The introduction of a 4-methoxybenzyl group was found to be beneficial for σ1 receptor affinity. nih.gov Similarly, in the development of dopamine (B1211576) transporter (DAT) inhibitors, bioisosteric replacement of the piperazine ring with aminopiperidines and the introduction of terminal amides or tertiary amines greatly improved affinity and selectivity. nih.gov

The nature of the substituent can influence several factors that govern ligand-receptor interactions, including:

Hydrophobicity: Lipophilic substituents can enhance binding to hydrophobic pockets within the receptor.

Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors can lead to specific interactions with amino acid residues in the binding site.

Steric Bulk: The size and shape of the substituent can influence the compound's fit within the binding pocket and its selectivity for different receptor subtypes.

The following table provides examples of how different piperazine ring substituents affect target binding in various classes of compounds.

| Piperazine Ring Substituent | Target | Effect on Binding Affinity and Selectivity | Reference(s) |

| Phenylpiperazine | Cancer cells | Higher potency compared to benzylpiperazine. | nih.gov |

| 4-Methoxybenzyl | σ1 Receptor | Improved affinity and selectivity. | nih.gov |

| N-bis(4-fluorophenyl)methyl | Cancer cells | Significantly more efficacious than N-methyl or N-(4-fluorobenzyl) groups. | mdpi.com |

| Aminopiperidines (as bioisosteres) | Dopamine Transporter (DAT) | Improved metabolic stability and retention of atypical inhibitor profile. | nih.govresearchgate.net |

| 3-Cyclohexyl-1-propan-1-one | σ1 Receptor | Highest σ1R affinity in the studied series. | acs.org |

Rational Design Strategies for Lead Optimization of this compound Derivatives

To enhance the therapeutic potential of this compound and its analogs, various rational drug design strategies can be employed. These methods aim to systematically modify the lead structure to improve its potency, selectivity, and pharmacokinetic properties.

Fragment-based drug design involves dissecting a molecule into smaller fragments and then reassembling them to create novel compounds with improved properties. researchgate.netnih.gov In the context of this compound, this could involve replacing the 2-fluorobenzyl group, the piperazine core, or the substituent at the N4-position with alternative fragments that are known to have favorable interactions with the target of interest. researchgate.net This data-driven method allows for the exploration of new chemical space and the identification of novel scaffolds with desired biological activities. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D molecular properties. science.govnih.gov These methods generate a 3D grid around the aligned molecules and calculate steric, electrostatic, and other fields. nih.gov The resulting 3D-QSAR models can provide detailed insights into the structural requirements for optimal binding and can be used to design new molecules with enhanced potency. nih.govnih.gov For piperazine derivatives, 3D-QSAR studies have successfully identified the key steric and electrostatic interactions that are important for their biological effects. science.govnih.gov

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound by maintaining a similar 3D arrangement of key functional groups. nih.govresearchgate.net This can be achieved by replacing the core structure, such as the piperazine ring, with a different heterocyclic system that presents its substituents in a comparable spatial orientation. mdpi.com

Bioisosteric modification is a related concept that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. sci-hub.se For example, the piperazine ring in a lead compound could be replaced by other cyclic diamines or aminopiperidines to improve properties like metabolic stability while retaining the desired biological activity. nih.govresearchgate.net This strategy has been successfully applied to various piperazine-containing compounds to overcome limitations such as poor metabolic stability. nih.gov

Preclinical Pharmacological Evaluation and Molecular Target Identification

In Vitro Receptor Pharmacology of 1-(2-Fluorobenzyl)piperazine Derivatives

Enzyme Inhibition Assays

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters and associated with neurodegenerative diseases like Parkinson's disease.

Certain pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety have been identified as potent MAO-B inhibitors. For instance, a derivative designated as T6 showed significant MAO-A inhibition with an IC50 value of 1.57 µM. mdpi.com Kinetic studies of similar piperazine-containing compounds, PC10 and PC11, revealed them to be competitive and selective inhibitors of MAO-B, with Ki values of 0.63 ± 0.13 µM and 0.53 ± 0.068 µM, respectively. nih.gov Reversibility studies confirmed that the inhibition of MAO-B by these compounds is not permanent, with activity being significantly recovered after dialysis. nih.gov

Further structure-activity relationship (SAR) studies on related pyridazinobenzylpiperidine derivatives indicated that the position of substituents on the phenyl ring significantly influences MAO-B inhibition. A chloro-substituted derivative, S5, was found to be the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a Ki value of 0.155 ± 0.050 µM, exhibiting a competitive and reversible inhibition pattern. mdpi.comresearchgate.net In contrast, derivatives with substituents at the 2- and 4-positions of the phenyl ring generally showed lower MAO-B inhibition. mdpi.comresearchgate.net

Table 1: MAO-B Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound | Type | IC50 (µM) | Ki (µM) | Inhibition Type |

| T6 | Pyridazinone with (2-fluorophenyl)piperazine | 1.57 (MAO-A) | - | - |

| PC10 | Piperazine-containing chalcone | - | 0.63 ± 0.13 | Competitive |

| PC11 | Piperazine-containing chalcone | - | 0.53 ± 0.068 | Competitive |

| S5 | Pyridazinobenzylpiperidine (3-Cl) | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |

| S16 | Pyridazinobenzylpiperidine (2-CN) | 0.979 | 0.721 ± 0.074 | Competitive, Reversible |

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BuChE) is another enzyme of interest in the context of neurodegenerative disorders, particularly Alzheimer's disease. Selective BuChE inhibitors can increase acetylcholine (B1216132) levels in the brain, potentially offering cognitive benefits. nih.govresearchgate.net

While direct studies on this compound's BuChE inhibition are limited, research on structurally related compounds provides insights. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives were designed based on the acetylcholinesterase (AChE) inhibitor donepezil (B133215) to evaluate their inhibitory activities against both AChE and BuChE. excli.de One compound in this series, 6n, demonstrated potent and selective BuChE inhibition with an IC50 value of 5.07 µM and a selectivity index greater than 19.72. excli.de

Another study on novel benzohydrazide (B10538) derivatives showed dual inhibition of both AChE and BuChE, with IC50 values for BuChE starting from 22 µM. mdpi.com These findings suggest that the piperazine (B1678402) scaffold, when appropriately modified, can be a key feature for developing selective BuChE inhibitors.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations. frontiersin.orgprolynxinc.com

An extensive structure-activity relationship (SAR) study of 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivatives led to the identification of potent PARP-1 inhibitors. researchgate.net These compounds were capable of inhibiting the proliferation of BRCA-1 deficient cancer cells in the low nanomolar range and showed over 100-fold selectivity compared to BRCA wild-type cells. researchgate.net Notably, these potent PARP-1 inhibitors were found to be devoid of hERG channel activity and liabilities related to CYP inhibition and induction. researchgate.net Several analogs also demonstrated stability in both rat and human liver microsomes. researchgate.net

The mechanism of PARP inhibitors involves competing with NAD+ at the catalytically active site of PARP enzymes, leading to the suppression of DNA repair through a process known as "PARP trapping". frontiersin.org This ultimately results in the accumulation of DNA single-strand breaks, which can lead to double-strand breaks and cell death in cancer cells with impaired DNA repair mechanisms. prolynxinc.comfrontiersin.org

Carbonic Anhydrase Isoenzyme (hCA I and II) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. The tumor-associated transmembrane isoforms, CA IX and CA XII, are involved in the acidification of the tumor microenvironment, which is linked to poor patient prognosis. nih.govunifi.it Therefore, inhibiting these isoforms is a promising strategy for anticancer therapies.

A series of aromatic and heterocyclic sulfonamides have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes. These studies have shown that certain sulfonamides can exhibit potent, subnanomolar inhibition of hCA IX and hCA XII. nih.gov While specific data for this compound is not available, the broader research on sulfonamide-based inhibitors indicates the potential for targeting these tumor-associated enzymes.

For instance, a study on benzenesulfonamides incorporating various moieties demonstrated low nanomolar activity against hCA II and significant inhibition of CA IX and CA XII, with inhibition constants (KIs) in the nanomolar range. nih.gov The cytosolic isoforms hCA I and hCA II are often considered off-target enzymes in this context. nih.gov

BCL2 Inhibition

The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their inhibition is a significant target in cancer therapy. nih.govnih.gov Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, allowing malignant cells to evade apoptosis. nih.govyoutube.com

The development of small molecules that inhibit Bcl-2 has been a focus of cancer research. The fluorobiaryl compound 12, identified through NMR fragment-based screening, showed high binding affinity to the Bcl-xL protein, a member of the Bcl-2 family, with a Ki of 36 ± 1.6 nM. nih.gov This compound was further modified by incorporating a substituted piperazine group, leading to the development of ABT-737, which selectively binds to Bcl-2, Bcl-xL, and Bcl-w with very high affinity (Ki ≤ 1 nM). nih.gov

While direct inhibition of Bcl-2 by this compound has not been explicitly detailed, the successful incorporation of a substituted piperazine moiety in potent Bcl-2 inhibitors like ABT-737 highlights the importance of this structural scaffold in the design of such therapeutic agents.

Cell-Based Assays for Biological Activities

Antiproliferative and Anticancer Activity Assessment (e.g., against specific cancer cell lines)

The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous FDA-approved anticancer drugs. tubitak.gov.tr Derivatives of this compound have been synthesized and evaluated for their antiproliferative and anticancer activities against a variety of cancer cell lines.

A novel series of this compound triazoles were synthesized and tested for their anticancer activity against the MCF7 breast cancer cell line using an MTT assay. researchgate.net Compounds 7i and 7j, which contain 4-fluorophenyl and 2-fluorophenyl groups, respectively, showed the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL. researchgate.net

In another study, a novel piperazine derivative was found to potently inhibit the proliferation of various cancer cell lines with GI50 values ranging from 0.06 to 0.16 µM. e-century.usresearchgate.net This compound was shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.usresearchgate.net

Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity against a range of tumor cell lines at micromolar and submicromolar concentrations. nih.gov For instance, the compound DO11-48 was most effective against the K562 leukemia cell line with an IC50 of 0.5 ± 0.1 µM. nih.gov

Furthermore, a series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute's panel of 60 cancer cell lines. researchgate.net These compounds, at a 10 µM concentration, showed significant growth inhibition against several cancer cell lines, particularly leukemia cell lines. researchgate.netnih.gov

Table 2: Anticancer Activity of this compound Derivatives and Related Compounds

| Compound/Derivative Series | Cancer Cell Line(s) | Activity Metric | Value |

| This compound triazole (7i) | MCF7 (Breast) | IC50 | 12.09 µg/mL |

| This compound triazole (7j) | MCF7 (Breast) | IC50 | 15.12 µg/mL |

| Novel piperazine derivative | Various | GI50 | 0.06 - 0.16 µM |

| Piperazine-substituted pyranopyridine (DO11-48) | K562 (Leukemia) | IC50 | 0.5 ± 0.1 µM |

| Piperazine-linked quinolinequinones | Leukemia cell lines | Growth Inhibition | Significant at 10 µM |

Apoptosis Induction Mechanisms

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented, its use as a foundational molecule has led to the synthesis of derivatives with significant anti-cancer properties. A notable study involves the creation of a series of this compound triazoles, which were evaluated for their cytotoxic effects against the MCF7 human breast cancer cell line. researchgate.net

The investigation utilized the MTT assay to determine the in vitro anticancer activity of these novel triazole derivatives. researchgate.net Several of the synthesized compounds exhibited potent cytotoxicity. Specifically, compounds bearing a 4-fluorophenyl (7i) and a 2-fluorophenyl (7j) group attached to the triazole ring showed the highest efficacy, with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively. researchgate.net While this study establishes the cytotoxic potential of these derivatives, it suggests that cell death may occur through apoptosis or other mechanisms like necrosis. researchgate.netnih.gov

Molecular docking studies on these active compounds suggested that their mechanism of action might involve the inhibition of human epidermal growth factor receptor 2 (HER2), with key interactions predicted with amino acid residues such as Leu443, Gly442, and Leu27. researchgate.net

Although the precise apoptotic pathways for these specific triazole derivatives were not fully elucidated, the broader class of piperazine-containing compounds has been shown to induce apoptosis through various mechanisms. Other novel piperazine derivatives have been found to trigger caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.us In different contexts, piperazine derivatives have also been shown to induce apoptosis in benign prostatic hyperplasia models. nih.gov

| Compound | Substituent Group | IC50 (µg/mL) |

|---|---|---|

| 7i | 4-Fluorophenyl | 12.09 |

| 7j | 2-Fluorophenyl | 15.12 |

Antioxidant Activity Evaluation

The piperazine nucleus is a structural feature present in numerous compounds recognized for their antioxidant activity. researchgate.netasianpubs.org This has prompted the evaluation of various piperazine derivatives for their potential to mitigate oxidative stress, which is implicated in a range of clinical disorders from neurodegenerative diseases to cancer. asianpubs.orgnih.gov

Standard in vitro methods are commonly employed to assess the antioxidant capacity of such compounds. These assays include:

DPPH (2,2′-Diphenyl-1-picrylhydrazyl) radical scavenging assay : Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.netnih.gov

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay : A rapid method that evaluates the quenching of the ABTS radical cation. nih.gov

FRAP (Ferric Reducing/Antioxidant Power) assay : Determines the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govptfarm.pl

Enzyme Activity Assays : Measurement of effects on antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in red blood cell hemolysates. ptfarm.pl

Despite the recognized potential of the piperazine scaffold, specific studies evaluating the antioxidant activity of this compound itself were not identified in the reviewed literature. Research on other derivatives, such as 1-(phenoxyethyl)-piperazine compounds, has shown that substitutions on the molecule can significantly influence antioxidant properties, either by increasing total antioxidant capacity or by modulating the activity of key antioxidant enzymes. ptfarm.pl

In Vivo Preclinical Pharmacodynamic Evaluation Methodologies

Development and Application of Relevant Animal Models (e.g., for neuropharmacological effects, antinociception)

The piperazine scaffold is integral to many centrally active agents, and consequently, a variety of animal models have been utilized to evaluate the neuropharmacological effects of its derivatives. Although specific in vivo studies for this compound were not found, the methodologies applied to analogous compounds provide a clear framework for its potential evaluation.

Relevant animal models for assessing the neuropharmacological effects of piperazine derivatives include:

Models for Antipsychotic Activity : The climbing mouse assay is used to assess D2 receptor antagonism, while quipazine-induced head twitches in mice can indicate 5-HT2A receptor antagonism, both of which are relevant for atypical antipsychotic agents. nih.gov

Models for Anxiolytic and Antidepressant Activity : The elevated plus-maze and the forced swimming test in mice are standard behavioral paradigms for evaluating potential anxiolytic-like and antidepressant-like effects, respectively. nih.gov

Models for Neurodegenerative Diseases : Transgenic mouse models of Alzheimer's disease are used to assess the ability of piperazine compounds to reduce amyloid and Tau pathologies and to improve memory deficits. nih.gov

Models for Epilepsy : Chemically-induced seizure models, such as those using pentylenetetrazole (PTZ) in zebrafish and mice, are employed to identify novel anti-epileptic agents and explore their neuroprotective mechanisms. mdpi.com

These models are crucial for establishing the in vivo efficacy and potential therapeutic applications of new chemical entities derived from the this compound core.

Assessment of In Vivo Target Engagement in Preclinical Models

Confirming that a drug interacts with its intended biological target in a living organism is a critical step in preclinical development. Target engagement studies provide crucial evidence linking a compound's molecular mechanism to its physiological effects, helping to validate novel targets and de-risk clinical progression. nih.govufrj.br

Methodologies for quantifying in vivo target engagement have become increasingly sophisticated. One advanced approach involves the use of polarized microscopy combined with fluorescent companion imaging probes. nih.gov This technique allows for the real-time quantification of an unlabeled drug binding to its target within single cells in vivo by competitively displacing a fluorescent probe. nih.gov Such methods can reveal the dynamics of target occupancy, its dose-dependency, and the heterogeneity of drug distribution across a cell population within a tumor microenvironment. nih.gov

While molecular docking studies have been performed in silico for derivatives of this compound to predict binding to targets like HER2, there is no available literature describing the in vivo target engagement of this compound or its derivatives using these advanced preclinical methodologies. researchgate.net

Preclinical Pharmacokinetic (PK) Profiling and Metabolic Stability Studies

The evaluation of a compound's pharmacokinetic (PK) properties—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. mdpi.com These studies help predict a drug's behavior in the body and are essential for designing further preclinical and clinical trials. mdpi.com

A comprehensive preclinical PK profile typically involves:

In Vivo Pharmacokinetic Studies : Often conducted in rodent models (e.g., rats), these studies measure the concentration of the drug in plasma over time following administration. Key parameters derived from this data include clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability. For example, a study on the piperazine-containing compound LQFM018 in rats showed it was rapidly absorbed and well-distributed, with high clearance suggesting intense hepatic biotransformation. nih.gov

Metabolic Stability Assays : These are typically performed in vitro using liver microsomes or S9 fractions from different species (e.g., rat, human). nih.govresearchgate.net These assays quantify the rate at which a compound is metabolized by hepatic enzymes, providing an estimate of its intrinsic clearance and identifying potential metabolic liabilities. nih.gov

Permeability Assays : In vitro models like the Caco-2 cell permeability assay are used to predict intestinal absorption of orally administered drugs. researchgate.net

Specific preclinical pharmacokinetic or metabolic stability data for this compound are not available in the current literature. However, studies on related piperazine analogues highlight key considerations, such as the potential for rapid metabolism and the opportunity to improve metabolic stability through structural modifications. nih.govnih.gov

Computational Chemistry and Molecular Modeling in 1 2 Fluorobenzyl Piperazine Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-fluorobenzyl)piperazine research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets, particularly in the field of anticancer drug discovery.

A notable study focused on a series of newly synthesized this compound triazoles, which were evaluated for their anticancer activity against the MCF7 breast cancer cell line. researchgate.net To understand the molecular basis of their activity, molecular docking was performed using Autodock tools. The target receptor was the human epidermal growth factor receptor 2 (HER2), with its 3D structure obtained from the Protein Data Bank (PDB ID: 1N8Z). researchgate.net

The docking results revealed that the most active compounds in the series fit well into the binding pocket of the receptor. Specific interactions were identified as crucial for the stability of the ligand-receptor complex. Key amino acid residues found to be interacting with the active compounds include Leu443, Gly442, and Leu27. researchgate.net These interactions, primarily hydrophobic and hydrogen bonds, help anchor the ligand in the active site, leading to the inhibition of the receptor. The study demonstrated a strong correlation between the calculated binding energies from docking and the experimentally determined anticancer efficacy (IC50 values). researchgate.net For instance, compounds 7i and 7j, which showed the highest anticancer activity, also exhibited favorable binding scores. researchgate.net

| Compound | Substituent on Triazole Ring | IC50 (µg/mL) | Interacting Residues |

|---|---|---|---|

| 7i | 4-Fluorophenyl | 12.09 | Leu443, Gly442, Leu27 |

| 7j | 2-Fluorophenyl | 15.12 | Leu443, Gly442, Leu27 |

Data sourced from research on this compound triazoles. researchgate.net

These studies underscore the power of molecular docking to rationalize the structure-activity relationships of this compound derivatives and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Energetics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are employed to validate docking poses, calculate more accurate binding free energies, and analyze the intricate movements of both the ligand and the protein.

In research involving piperazine-containing compounds, MD simulations are a critical step following molecular docking. nih.govnih.gov For example, in studies of pyrazoline-piperazine conjugates and piperazinyl-quinolines as anticancer agents, MD simulations were performed to assess the stability of the docked complexes within the active site of target proteins like the epidermal growth factor receptor (EGFR). nih.govnih.gov

The typical workflow involves taking the best-docked pose and subjecting it to a simulation in a solvated, physiological environment for a duration of nanoseconds. Key metrics analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD value over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to post-process MD trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.

In a study on isoniazid-derived hydrazones, which included a derivative with a (2-fluorophenyl)piperazine moiety, MD simulations were used to analyze the binding mechanism to the enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. mdpi.com Such simulations provide a deeper understanding of the binding energetics and conformational adaptability, which are crucial for designing compounds that can overcome drug resistance.

Ligand-Based and Structure-Based Virtual Screening for Hit Identification

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be broadly categorized into ligand-based and structure-based approaches. The this compound scaffold, with its demonstrated biological activities, serves as an excellent starting point for such screening campaigns.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the biological target of interest. If a set of active analogs of this compound is known, their common structural features can be abstracted into a pharmacophore model or used to build a quantitative structure-activity relationship (QSAR) model. This model is then used to search databases for new molecules with similar properties, even if they have different underlying chemical scaffolds.

Structure-Based Virtual Screening (SBVS): This approach, which is more common when a 3D structure of the target is available, involves docking a large library of compounds into the active site of the protein. For instance, knowing that derivatives of this compound bind to targets like HER2, researchers can dock entire chemical libraries against the HER2 binding site to find novel, structurally diverse compounds that could also act as inhibitors. researchgate.net

In practice, multi-step virtual screening protocols are often employed for piperazine-based compounds, combining pharmacophore screening, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) property prediction to filter down a large initial library to a manageable number of high-priority hits for experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of novel, untested compounds, thereby guiding lead optimization.

For a series of this compound derivatives, a QSAR study would involve several key steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values against a cancer cell line) would be experimentally determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that numerically represent the physicochemical properties of the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation).

A study on arylpiperazine derivatives as anti-proliferative agents against prostate cancer cell lines successfully developed a robust QSAR model. nih.gov The model showed good statistical quality and predictive power, as indicated by its validation parameters. nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² | 0.8483 | Coefficient of determination (goodness of fit) |

| R²adj | 0.8078 | Adjusted R² |

| Q²cv | 0.7122 | Cross-validated R² (internal predictive ability) |

| R²test | 0.6682 | Predictive R² for the external test set |

Data from a QSAR study on arylpiperazine derivatives. nih.gov

The model revealed that the anti-proliferative activities were strongly dependent on descriptors related to atomic properties and weighted polar surface area. nih.gov Such a model, if developed for this compound derivatives, could quantitatively guide the modification of the scaffold to enhance anticancer activity.

Pharmacophore Modeling and Similarity Search Techniques

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is a powerful ligand-based drug design technique used to identify these key features and use them as a 3D query to search for novel active compounds.

Based on the structure of this compound and its active derivatives, a hypothetical pharmacophore model can be constructed. The key features would likely include:

An aromatic ring (AR) from the fluorobenzyl group.

A hydrophobic (HY) feature, also associated with the benzyl (B1604629) moiety.

A positive ionizable (PI) or hydrogen bond acceptor (HBA) feature corresponding to one of the nitrogen atoms in the piperazine (B1678402) ring, which is often protonated at physiological pH.

Once a validated pharmacophore model is developed from a set of active compounds, it can be used for similarity searching in large chemical databases. This technique allows for the identification of structurally diverse molecules that possess the same essential 3D arrangement of features and are therefore likely to have similar biological activity. This approach is particularly useful for scaffold hopping—finding new core structures that retain the desired activity. Studies on piperazine and piperidine (B6355638) derivatives frequently use pharmacophore modeling to identify putative binding interactions and guide the design of dual-target ligands, for instance, for histamine (B1213489) H3 and sigma-1 receptors. nih.gov This technique is a cornerstone of in silico hit identification and lead generation campaigns involving piperazine-containing scaffolds. researchgate.net

Medicinal Chemistry Contributions and Lead Optimization Strategies for 1 2 Fluorobenzyl Piperazine Analogues

Hit-to-Lead Identification and Characterization Approaches

The journey from a "hit" compound, typically identified through high-throughput screening, to a "lead" compound involves a meticulous process of characterization and optimization. wikipedia.org For analogues of 1-(2-fluorobenzyl)piperazine, this process begins with the confirmation of their activity and the establishment of a preliminary structure-activity relationship (SAR).

A recent study on this compound triazole derivatives as potential anticancer agents provides a practical example of this process. researchgate.net In this research, a series of compounds were synthesized and evaluated for their in vitro anticancer activity against the MCF7 breast cancer cell line. researchgate.net The initial "hits" from this library were those compounds that exhibited significant cytotoxic effects.

The characterization of these hits involved:

Confirmation of Structure and Purity: Ensuring the synthesized compounds were of the correct structure and high purity using techniques like NMR and mass spectrometry. researchgate.net

In Vitro Potency Assessment: Determining the concentration at which the compounds inhibit 50% of cancer cell growth (IC50 value) to quantify their potency. researchgate.net

Preliminary SAR Analysis: Comparing the activity of different analogues to understand how structural modifications, such as different substituents on the triazole ring, affect their anticancer efficacy. For instance, it was observed that compounds bearing a 4-fluorophenyl or 2-fluorophenyl group on the triazole ring displayed the highest anticancer activity. researchgate.net

Computational Studies: Employing molecular docking to predict the binding interactions of the most active compounds with their putative biological target, in this case, the human HER2 protein. This helps to rationalize the observed SAR and guide further design. researchgate.net

This systematic approach of synthesis, biological evaluation, and computational analysis is fundamental to the hit-to-lead process for this compound analogues, allowing for the selection of the most promising candidates for further optimization.

Rational Design and Synthesis of Focused Compound Libraries

Rational drug design plays a pivotal role in the development of focused compound libraries centered around the this compound scaffold. This approach leverages an understanding of the biological target and the mechanism of action to design molecules with a higher probability of success.

The synthesis of a focused library of this compound triazoles as potential breast cancer inhibitors illustrates this strategy. researchgate.net The design was based on the known anticancer properties of both piperazine (B1678402) and triazole moieties. The core structure combined this compound with a triazole ring, and diversity was introduced by varying the substituents on the phenyl ring attached to the triazole. This allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that enhance biological activity. researchgate.net

The synthesis of such libraries often employs efficient and modular chemical reactions. In the case of the triazole derivatives, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, was utilized to link the this compound-alkyne intermediate with various substituted phenyl azides. researchgate.net This method is highly efficient and allows for the rapid generation of a diverse set of analogues.

The general synthetic strategy for creating a focused library of this compound analogues might involve:

Synthesis of the core scaffold: Preparation of the this compound unit.

Introduction of a reactive handle: Modifying the core to allow for the easy attachment of various chemical groups.

Parallel synthesis: Reacting the modified core with a diverse set of building blocks to generate the final library of compounds.

This rational and systematic approach to library design and synthesis is crucial for efficiently exploring the SAR and identifying potent and selective drug candidates.

Strategies for Enhancing Potency and Selectivity

Once a lead compound containing the this compound scaffold has been identified, medicinal chemists employ various strategies to enhance its potency and selectivity towards the intended biological target. These strategies often involve fine-tuning the structure of the molecule to optimize its interactions with the target.

A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of equilibrative nucleoside transporters (ENTs) provides valuable insights into these strategies. polyu.edu.hk The parent compound, FPMINT, which contains the 1-(2-fluorophenyl)piperazine (B89578) moiety, was found to be a novel inhibitor of ENTs. polyu.edu.hk The subsequent SAR study aimed to improve its activity and understand the structural requirements for inhibition.

Key strategies for enhancing potency and selectivity observed in this study and applicable to other this compound analogues include:

Modification of Peripheral Groups: The naphthalene (B1677914) moiety of FPMINT was replaced with a benzene (B151609) ring, which led to a loss of inhibitory activity. However, the addition of specific substituents to this benzene ring, such as a meta-methyl group or a para-ethyl or oxymethyl group, restored the inhibitory activity on both ENT1 and ENT2. polyu.edu.hk This demonstrates the critical role of peripheral chemical groups in target engagement.

Exploring the Role of Halogenation: The study confirmed that the presence of a halogen substitute on the fluorophenyl moiety of the piperazine ring was essential for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights the importance of the fluorine atom in the this compound scaffold for this particular target.

Systematic SAR Studies: By systematically synthesizing and testing a series of analogues with modifications at different positions, researchers can build a detailed understanding of the SAR. This knowledge is then used to design new compounds with improved potency and selectivity.

These examples underscore the iterative process of design, synthesis, and testing that is central to lead optimization, with the goal of developing a highly potent and selective drug candidate.

Development of Radioligands for Imaging Studies (e.g., Positron Emission Tomography)

The this compound scaffold has also found application in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level, and radioligands are crucial for targeting specific receptors or enzymes in the body.

A notable example is the development of a novel PET radioligand, 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine ([¹⁸F]10), for imaging sigma-1 (σ₁) receptors in the brain. nih.gov Although this compound has the fluorine on the 4-position of the benzyl (B1604629) ring, its development provides a strong rationale for the use of the fluorobenzylpiperazine scaffold in PET ligand design.

The key attributes that make this scaffold suitable for PET radioligand development include:

High Affinity and Selectivity: The parent compound demonstrated low nanomolar affinity for σ₁ receptors and high selectivity over other receptors. nih.gov

Favorable Pharmacokinetics: The radiolabeled tracer, [¹⁸F]10, showed high brain uptake and excellent brain-to-blood ratios in preclinical studies. nih.gov

Metabolic Stability: No radiometabolites of [¹⁸F]10 were found to enter the brain, which is a crucial characteristic for a successful brain imaging agent. nih.gov

Specific Binding: PET imaging studies in rats confirmed the high specific binding of [¹⁸F]10 to σ₁ receptors. nih.gov

The development of such radioligands based on the fluorobenzylpiperazine scaffold is significant for studying the role of specific receptors in various diseases, such as Alzheimer's disease, and for the development of new diagnostic tools. nih.gov

Role of this compound Scaffold in Contemporary Drug Discovery and Development

The this compound scaffold is a "privileged structure" in modern drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility has led to its incorporation into a wide range of therapeutic agents. researchgate.net

The importance of this scaffold can be attributed to several factors:

Improved Pharmacokinetic Properties: The piperazine ring can enhance the aqueous solubility and permeability of drug candidates. researchgate.net The introduction of a fluorine atom on the benzyl group can further modulate lipophilicity and metabolic stability, which are critical for oral bioavailability. researchgate.net

Versatile Synthetic Handle: The piperazine ring offers two nitrogen atoms that can be readily functionalized, allowing for the facile introduction of various substituents to explore the SAR and optimize drug-like properties. mdpi.com

Broad Therapeutic Applications: Analogues of this compound have been investigated for a variety of therapeutic applications, including as anticancer agents and as inhibitors of transporters. researchgate.netnih.gov This demonstrates the broad applicability of this scaffold in addressing different diseases.

Q & A

Q. Advanced

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays to identify cytotoxic pathways .

- Selectivity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .

What structural features enhance the anticancer efficacy of this compound triazoles?

Q. Advanced

- Electron-Withdrawing Groups : Substituents like 4-fluoro or 2-fluorophenyl on the triazole ring improve HER2 binding affinity, reducing IC₅₀ to 12.09–15.12 µg/mL .

- Piperazine Flexibility : Methyl or propargyl groups on the piperazine nitrogen enhance solubility and membrane permeability .

- SAR Table :

| Compound | Substituent | IC₅₀ (µg/mL) | Key Interactions (HER2) |

|---|---|---|---|

| 7i | 4-Fluorophenyl | 12.09 | H-bonds: Leu443, Gly442 |

| 7j | 2-Fluorophenyl | 15.12 | π-alkyl: Ala61, Lys43 |

How do molecular docking studies elucidate the binding mechanism of this compound derivatives?

Q. Advanced

- Protein Preparation : Retrieve HER2 structure (PDB: 1N8Z); remove ligands, add polar hydrogens, and minimize energy using AutoDock .